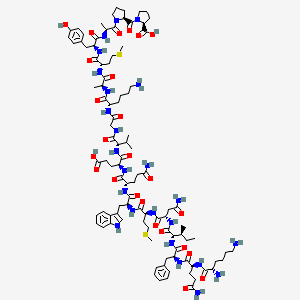
2-(3-Ethylisoxazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Ethylisoxazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various research areas.
Molecular Structure Analysis
The molecular structure of “2-(3-Ethylisoxazol-5-yl)acetonitrile” consists of a five-membered isoxazole ring attached to an acetonitrile group .Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . For example, the in situ formed ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate was reacted with dipolarophiles under microwave condition to obtain ester-functionalized isoxazoles .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research in synthetic chemistry has led to the development of various methods for synthesizing novel compounds that contain the isoxazole moiety, similar to 2-(3-Ethylisoxazol-5-yl)acetonitrile. These methods are significant for creating compounds with potential applications in pharmaceuticals and materials science. For instance, the study by Li Zhulai (2011) discusses the synthesis and yield of different isomers of 2-(5-chlorobenzotriazolyl)acetonitriles, highlighting the effect of electron-withdrawing groups on yield and isomer distribution, which is a critical aspect of synthetic efficiency and selectivity (Li Zhulai, 2011).
Novel Compound Development with Biological Activities
The creation of heterocyclic compounds through the manipulation of isoxazole derivatives showcases the potential for developing new drugs or materials with unique properties. For example, Rouchaud, Gustin, and Moulard (2010) describe the selective synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazoles, demonstrating how alterations in the isoxazole ring can lead to compounds with varied biological activities (Rouchaud, Gustin, & Moulard, 2010).
Applications in Drug Discovery and Development
The utility of isoxazole derivatives in the synthesis of compounds with anti-tumor activities highlights their importance in drug discovery. Wardakhan, Ibrahim, and Zaki (2011) explored the synthesis of fused heterocyclic derivatives from 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile, revealing some compounds' high inhibitory effect against various cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Wardakhan, Ibrahim, & Zaki, 2011).
Antimicrobial Evaluation
Studies have also evaluated the antimicrobial properties of compounds synthesized from isoxazole derivatives. Shedid and Ali (2018) synthesized 4-oxo-thiazoles and thiazolo[3,2-a]pyridines starting from acetonitrile derivatives, finding that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, underlining the potential for these compounds in antimicrobial drug development (Shedid & Ali, 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJXSKSYWWOFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305201 |
Source


|
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylisoxazol-5-yl)acetonitrile | |
CAS RN |
1227465-75-9 |
Source


|
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)







